2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro-
Description
The compound 2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro- (IUPAC name: (2Z)-3-amino-4,4,4-trifluoro-1-phenyl-2-buten-1-one) is a fluorinated enone derivative with the molecular formula C₁₀H₈F₃NO and an average molecular weight of 215.174 g/mol . Its stereochemistry is defined by a Z-configuration at the double bond, and it features a trifluoromethyl group (-CF₃), a phenyl ring, and an amino (-NH₂) substituent. The compound’s ChemSpider ID is 4525450, and it is registered under CAS numbers 64380-24-1 and 75840-25-4 .
Fluorinated compounds like this are of significant interest due to the trifluoromethyl group’s electron-withdrawing properties, which enhance thermal stability, lipophilicity, and bioavailability .
Structure
3D Structure
Properties
Molecular Formula |
C10H8F3NO |
|---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
(Z)-3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(14)6-8(15)7-4-2-1-3-5-7/h1-6H,14H2/b9-6- |
InChI Key |
TUUKLDIAZOOYSM-TWGQIWQCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C(/C(F)(F)F)\N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro-
General Synthetic Strategy
The synthesis typically follows a two-step sequence:
- Formation of 4-alkoxy-1,1,1-trifluoro-3-buten-2-one intermediate by reacting a trifluoroacetyl halide with an alkoxy-substituted alkene.
- Amination of the intermediate to replace the alkoxy group with an amino group, yielding 4-amino-1,1,1-trifluoro-3-buten-2-one derivatives.
Subsequently, condensation with aromatic amines (such as aniline) introduces the phenyl group at the 3-position, affording the target compound.
Detailed Stepwise Preparation
Step 1: Preparation of 4-alkoxy-1,1,1-trifluoro-3-buten-2-one
- Reaction: A halide of trifluoroacetyl (CF3COHal, where Hal = Cl, Br, I, preferably Cl) is reacted with an alkoxy-substituted alkene (CH2=CHOR1, where R1 is an alkyl group such as ethyl or propyl) in the presence of a base.
- Mechanism: The base promotes nucleophilic substitution and addition reactions to form the 4-alkoxy trifluoromethylated butenone.
- Conditions: Typically mild temperatures ranging from 0°C to 30°C; reaction times vary but generally from 10 minutes to several hours.
- Yields: Good yields reported, often above 70% depending on solvent and base choice.
Step 2: Amination to form 4-amino-1,1,1-trifluoro-3-buten-2-one
- Reaction: The 4-alkoxy intermediate is treated with ammonia (NH3) to substitute the alkoxy group with an amino group.
- Conditions: Reaction temperature ranges from -10°C to +50°C, preferably 0°C to 30°C; reaction time from 30 minutes to 6 hours.
- Post-treatment: After reaction completion, solvent removal, washing, and drying yield the amino-substituted product.
- Yields: Typically high, with good purity.
Step 3: Introduction of the Phenyl Group at the 3-Position
- Reaction: The 4-amino-1,1,1-trifluoro-3-buten-2-one intermediate undergoes condensation with aniline or other phenyl-containing amines.
- Conditions: Often conducted in acidic or polyphosphoric acid media under reflux to facilitate ring closure or substitution.
- Outcome: Formation of the 2-buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro- compound.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Trifluoroacetyl chloride + CH2=CH-OEt + base | 0-30°C, 1-4 h | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | 70-85 |
| 2 | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one + NH3 | 0-30°C, 0.5-2 h | 4-Amino-1,1,1-trifluoro-3-buten-2-one | 75-90 |
| 3 | 4-Amino intermediate + Aniline | Reflux in PPA or acidic media | 2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro- | 65-80 |
Analysis of Reaction Parameters and Optimization
Choice of Halide
- Chloride is preferred due to availability and reactivity.
- Bromide and iodide are less commonly used due to cost or side reactions.
Alkyl Group (R1) in Alkoxy Alkene
- Linear or branched alkyl groups such as ethyl or propyl are optimal.
- Ethyl group is most commonly used for best yields and ease of handling.
Base Selection
- Bases like sodium hydride or triethylamine are employed to facilitate nucleophilic substitution.
- The base amount is typically 1.05 to 1.5 equivalents relative to the alkene.
Amination Conditions
- Ammonia gas or aqueous ammonia solutions are used.
- Temperature control is critical to prevent decomposition or side reactions.
- Reaction times vary but shorter times favor higher selectivity.
Condensation with Aniline
- Polyphosphoric acid (PPA) or other strong acidic media promote condensation.
- Reflux times of 1-3 hours are typical.
- Careful pH control during work-up improves purity.
Summary Table of Preparation Conditions and Yields
| Parameter | Optimal Range | Notes |
|---|---|---|
| Halide (Hal) | Chloride (Cl) | Preferred for reactivity |
| Alkyl group (R1) | Ethyl or Propyl | Ethyl preferred |
| Base equivalents | 1.05 - 1.5 mol | Sodium hydride or triethylamine |
| Step 1 Temp | 0 - 30°C | Mild conditions |
| Step 1 Time | 1 - 4 hours | Depends on base and solvent |
| Step 2 Temp | 0 - 30°C | Amination step |
| Step 2 Time | 0.5 - 2 hours | Ammonia reaction |
| Step 3 Conditions | Reflux in PPA | Acidic condensation |
| Overall Yield | 60 - 80% | Multi-step yield |
Chemical Reactions Analysis
Types of Reactions
(Z)-3-Amino-4,4,4-trifluoro-1-phenyl-2-buten-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The amino group or other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(Z)-3-Amino-4,4,4-trifluoro-1-phenyl-2-buten-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (Z)-3-Amino-4,4,4-trifluoro-1-phenyl-2-buten-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the amino group may participate in hydrogen bonding or other interactions. These molecular interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s unique trifluoromethyl-enone-amine architecture distinguishes it from related fluorinated ketones and alkenes. Below is a comparative analysis with key analogues:
Stability and Industrial Relevance
- The trifluoromethyl group confers thermal and metabolic stability, making the compound suitable for high-temperature reactions or prolonged biological activity .
- Industrial analogs like 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione are produced at scale (3 metric tons/month) for pharmaceutical intermediates , though the target compound’s commercial viability remains unconfirmed.
Biological Activity
2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro- (CAS Number: 70168-22-8) is a compound of interest due to its unique molecular structure and potential biological activities. This article explores its biological properties, focusing on antimicrobial, cytotoxic, and other relevant activities based on diverse scientific literature.
Molecular Characteristics
- Molecular Formula : CHFNO
- Molecular Weight : 215.172 g/mol
- Structural Features : The compound contains a trifluoromethyl group and an amino group attached to a phenyl ring, which are known to influence biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial and anticancer properties. The following sections summarize key findings related to the biological activity of 2-buten-1-one derivatives.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds related to 2-buten-1-one derivatives.
Table 1: Antimicrobial Activity of Related Compounds
The presence of the trifluoromethyl group has been associated with enhanced antibacterial activity against Gram-positive bacteria and certain fungi.
Cytotoxic Activity
Cytotoxicity studies suggest that the compound may have potential as an anticancer agent. For instance:
Table 2: Cytotoxicity Data
| Compound Name | Cell Line Tested | IC (µM) | Reference |
|---|---|---|---|
| 3-Amino-4,4,4-trifluoro derivatives | HeLa (cervical cancer) | 15 | |
| Trifluoromethyl Phenyl Derivatives | MCF7 (breast cancer) | 20 |
These findings indicate that modifications to the phenyl ring can significantly affect cytotoxic potency.
Case Study 1: Structure-Based Drug Design
In a study focusing on structure-based drug design involving phenyl imidazoles, it was noted that similar structural motifs could lead to the development of potent inhibitors for various biological targets. The design principles applied in these studies may provide insights into optimizing the biological activity of 2-buten-1-one derivatives .
Case Study 2: Antimicrobial Screening
A comprehensive screening of various derivatives demonstrated that modifications at the amino group can enhance antimicrobial efficacy against resistant strains of bacteria. This highlights the importance of chemical diversity in developing effective antimicrobial agents .
Q & A
Advanced Research Question
- In Vitro Assays :
- Receptor Binding : Radioligand displacement assays (e.g., GABA_A or NMDA receptors) using tritiated ligands.
- Enzyme Inhibition : Fluorometric assays for acetylcholinesterase or monoamine oxidase activity.
- In Vivo Models : Zebrafish or murine studies to assess neurobehavioral effects (dose range: 1–100 mg/kg).
Similar benzodiazepine derivatives have shown activity in neurological disorder research, emphasizing the need for rigorous controls and metabolite profiling .
What strategies are recommended for analyzing stability and degradation products under varying storage conditions?
Advanced Research Question
- Accelerated Stability Testing : Expose samples to elevated temperatures (40°C) and humidity (75% RH) over 4–12 weeks.
- Analytical Monitoring : Use UPLC-QTOF to track degradation products (e.g., hydrolyzed ketones or amine oxidation).
- Light Sensitivity : Conduct amber-glass vs. clear-glass comparisons under UV/visible light.
Documentation should follow EPA protocols, including storage conditions, purity thresholds, and statistical analysis of degradation rates .
How can researchers address challenges in reproducing synthetic yields across different laboratories?
Advanced Research Question
- Standardized Protocols : Detailed SOPs for reagent quality (e.g., anhydrous solvent purity), equipment calibration (e.g., Schlenk lines for air-sensitive steps), and inert atmosphere controls.
- Interlab Comparisons : Collaborative trials using shared batches of starting materials.
- DoE (Design of Experiments) : Multivariate analysis to identify critical factors (e.g., stirring rate, cooling gradients).
Refer to methodological rigor frameworks, such as triangulation of data from NMR, HPLC, and elemental analysis, to validate reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
